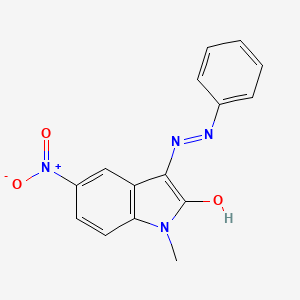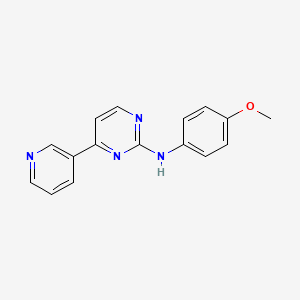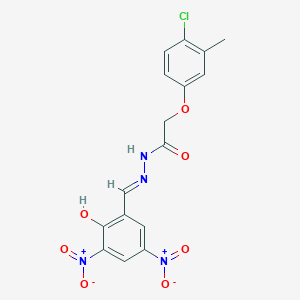![molecular formula C21H15NO5 B6089411 1-(3-methoxyphenoxy)-3-nitrodibenzo[b,f]oxepine](/img/structure/B6089411.png)
1-(3-methoxyphenoxy)-3-nitrodibenzo[b,f]oxepine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-methoxyphenoxy)-3-nitrodibenzo[b,f]oxepine is a chemical compound that belongs to the family of dibenzo[b,f]oxepine derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the field of pharmacology.
Mécanisme D'action
The mechanism of action of 1-(3-methoxyphenoxy)-3-nitrodibenzo[b,f]oxepine involves its binding to the dopamine receptors in the brain. This leads to the activation of various signaling pathways, which can modulate the release and uptake of dopamine. The exact mechanism of action is still not fully understood and requires further investigation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(3-methoxyphenoxy)-3-nitrodibenzo[b,f]oxepine are mainly related to its interaction with the dopamine receptors. It has been shown to increase dopamine release in certain brain regions, such as the striatum, while decreasing it in others, such as the prefrontal cortex. This can lead to various behavioral and cognitive effects, such as improved motor function, altered attention, and increased motivation.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-(3-methoxyphenoxy)-3-nitrodibenzo[b,f]oxepine in lab experiments include its high affinity for dopamine receptors, its well-defined chemical structure, and its potential applications in pharmacology. However, its limitations include its low solubility in water, its potential toxicity, and its complex synthesis method.
Orientations Futures
There are several future directions for the research on 1-(3-methoxyphenoxy)-3-nitrodibenzo[b,f]oxepine. These include the investigation of its potential applications in the treatment of various neurological and psychiatric disorders, the development of more efficient synthesis methods, the exploration of its interactions with other neurotransmitter systems, and the evaluation of its safety and toxicity profiles.
Conclusion:
In conclusion, 1-(3-methoxyphenoxy)-3-nitrodibenzo[b,f]oxepine is a chemical compound that has been extensively studied for its potential applications in scientific research, particularly in the field of pharmacology. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in the treatment of various neurological and psychiatric disorders.
Méthodes De Synthèse
The synthesis method of 1-(3-methoxyphenoxy)-3-nitrodibenzo[b,f]oxepine involves several steps, including the condensation of 3-methoxyphenol with 2-nitrobenzaldehyde, followed by the cyclization of the resulting intermediate with 1,2-dichlorobenzene. The final product is obtained through reduction with sodium borohydride. The purity and yield of the compound can be improved by using different solvents and reaction conditions.
Applications De Recherche Scientifique
1-(3-methoxyphenoxy)-3-nitrodibenzo[b,f]oxepine has been widely used in scientific research for its potential applications in pharmacology. It has been shown to have a high affinity for dopamine receptors, particularly the D1 and D2 subtypes. This makes it a potential candidate for the treatment of various neurological and psychiatric disorders, such as schizophrenia, Parkinson's disease, and addiction.
Propriétés
IUPAC Name |
4-(3-methoxyphenoxy)-2-nitrobenzo[b][1]benzoxepine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15NO5/c1-25-16-6-4-7-17(13-16)26-20-11-15(22(23)24)12-21-18(20)10-9-14-5-2-3-8-19(14)27-21/h2-13H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSAPYCCJCNCZGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OC2=CC(=CC3=C2C=CC4=CC=CC=C4O3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methoxyphenoxy)-3-nitrodibenzo[b,f]oxepine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(5-benzyl-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(3-methoxyphenyl)acetamide](/img/structure/B6089340.png)
![2-[4-[1-(2-methoxyphenyl)-4-piperidinyl]-1-(3-phenylpropyl)-2-piperazinyl]ethanol](/img/structure/B6089347.png)
![N-ethyl-6-[3-(methoxymethyl)-1-piperidinyl]-N-[(1-methyl-1H-imidazol-2-yl)methyl]nicotinamide](/img/structure/B6089354.png)
![2-chloro-N-{1-[1-(4-isobutylbenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B6089356.png)
![{1-[(6-methyl-4-quinolinyl)carbonyl]-3-piperidinyl}(1-naphthyl)methanone](/img/structure/B6089364.png)
![N-{4-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}tetrahydro-2-furancarboxamide](/img/structure/B6089372.png)
![5-{[(1,5-dimethylhexyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B6089376.png)
![[3-(4-fluorophenyl)-2-methyl-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]acetic acid](/img/structure/B6089381.png)
![3-{2-[4-(5-chloro-2-pyridinyl)-1-piperazinyl]-2-oxoethyl}-4-isopropyl-2-piperazinone](/img/structure/B6089388.png)

![9-(4-fluorophenyl)-2-methyl-7-(3-methyl-1H-1,2,4-triazol-5-yl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one](/img/structure/B6089399.png)
![1-methyl-5-{[2-(2-methylphenyl)-1-pyrrolidinyl]carbonyl}-1H-pyrazole](/img/structure/B6089407.png)

